molecular formula C19H22N2O B5562066 4-(4-morpholinyl)-N-(3-phenyl-2-propen-1-yl)aniline

4-(4-morpholinyl)-N-(3-phenyl-2-propen-1-yl)aniline

Cat. No. B5562066
M. Wt: 294.4 g/mol
InChI Key: RHHJQUZWRLMUGC-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-morpholinyl)-N-(3-phenyl-2-propen-1-yl)aniline, also known as LY294002, is a synthetic chemical compound that has been widely used in scientific research. It is a potent inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell signaling pathways that regulate various cellular processes such as cell growth, proliferation, and survival.

Scientific Research Applications

Corrosion Inhibition :A study by Daoud et al. (2014) in "Corrosion Science" investigated a compound similar to 4-(4-morpholinyl)-N-(3-phenyl-2-propen-1-yl)aniline, demonstrating its effectiveness as a corrosion inhibitor for mild steel in acidic environments. The study highlighted the compound's adsorption on steel surfaces and its correlation with quantum chemical calculations (Daoud, Douadi, Issaadi, & Chafaa, 2014).

Chemical Synthesis and Reactions :Nomura et al. (1982) in the "Bulletin of the Chemical Society of Japan" described a reaction involving a compound structurally related to 4-(4-morpholinyl)-N-(3-phenyl-2-propen-1-yl)aniline. This study provided insights into the [2+2] cycloaddition reaction between enamines and Schiff bases (Nomura, Kimura, Shibata, Takeuchi, & Tomoda, 1982).

Antimicrobial Applications :Başoğlu et al. (2012) in the "Turkish Journal of Chemistry" synthesized and evaluated the antimicrobial activities of compounds, including 4-(4-morpholinyl)-N-(3-phenyl-2-propen-1-yl)aniline, showing potential as antitubercular agents (Başoğlu, Yolal, Demirba, & Bektaş, 2012).

Electroluminescent Materials :Doi et al. (2003) in "Chemistry of Materials" discussed the synthesis and application of a novel class of amorphous molecular materials, including derivatives of 4-(4-morpholinyl)-N-(3-phenyl-2-propen-1-yl)aniline, for use in organic electroluminescent devices (Doi, Kinoshita, Okumoto, & Shirota, 2003).

properties

IUPAC Name

4-morpholin-4-yl-N-[(E)-3-phenylprop-2-enyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-2-5-17(6-3-1)7-4-12-20-18-8-10-19(11-9-18)21-13-15-22-16-14-21/h1-11,20H,12-16H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHJQUZWRLMUGC-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NCC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)NC/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cinnamyl-N-[4-(4-morpholinyl)phenyl]amine

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